molecular formula C5H12ClNO2S B1523744 1,4-Thiazepane 1,1-dioxide hydrochloride CAS No. 595597-04-9

1,4-Thiazepane 1,1-dioxide hydrochloride

Cat. No.: B1523744
CAS No.: 595597-04-9
M. Wt: 185.67 g/mol
InChI Key: UGGYXKVHVSBKFO-UHFFFAOYSA-N
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Description

1,4-Thiazepane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is a derivative of thiazepane, featuring a sulfur atom within a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Thiazepane 1,1-dioxide hydrochloride can be synthesized through several methods, including cyclization reactions involving appropriate precursors. One common approach involves the cyclization of amino acids or their derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,4-Thiazepane 1,1-dioxide hydrochloride can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1,4-Thiazepane 1,1-dioxide hydrochloride has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation.

  • Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,4-Thiazepane 1,1-dioxide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Thiazepane derivatives

  • Thiazolidine derivatives

  • Oxazepane derivatives

  • Other sulfur-containing heterocycles

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Properties

IUPAC Name

1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c7-9(8)4-1-2-6-3-5-9;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGYXKVHVSBKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595597-04-9
Record name 1,4-thiazepane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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